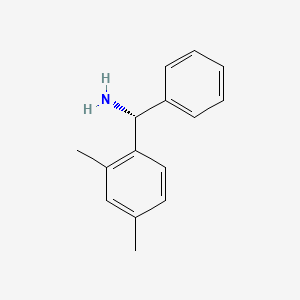

(R)-(2,4-Dimethylphenyl)(phenyl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

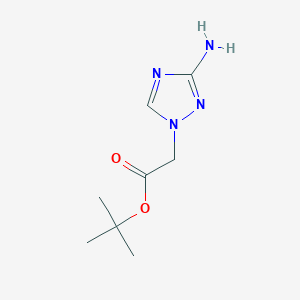

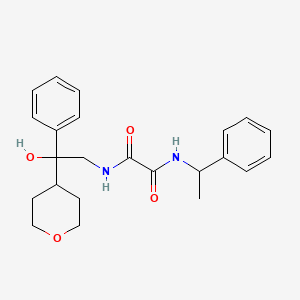

Amines like “®-(2,4-Dimethylphenyl)(phenyl)methanamine” are organic compounds that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms are replaced by substituents such as phenyl and alkyl groups .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like alkylation, acylation, and reduction . For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom bonded to hydrogen atoms or organic substituents. The nitrogen atom in amines is sp3 hybridized and has a lone pair of electrons, making amines basic .Chemical Reactions Analysis

Amines undergo various reactions, including reactions with nitrous acid, which can distinguish primary, secondary, and tertiary amines . They can also be alkylated or acylated .Physical and Chemical Properties Analysis

Amines have distinct physical and chemical properties. For instance, the boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols .Applications De Recherche Scientifique

Anticancer Activity

New palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including R-(phenyl)methanamine, have shown promising anticancer activity. These complexes were characterized extensively and demonstrated strong DNA-binding affinity, with significant selectivity and cytotoxicity towards various human cancerous cell lines without affecting noncancerous cells. This suggests a potential for developing selective anticancer therapies (Mbugua et al., 2020).

Luminescence and Photophysical Properties

Rhenium(I) polypyridine maleimide complexes, incorporating dimethylamino groups, have been synthesized and characterized. These complexes exhibit long-lived photoluminescence, making them useful as thiol-specific luminescent labels for biological studies, including labeling of thiolated oligonucleotides and proteins. Such properties enable their application in biological labeling and imaging, contributing to advancements in bioanalytical methods (Lo et al., 2002).

Chiral Discrimination and Catalysis

Research on chiral discrimination has led to the successful separation of enantiomers on stationary phases made from derivatives of R-(2,4-Dimethylphenyl)(phenyl)methanamine, highlighting its role in enhancing the understanding and application of chiral chromatography in analytical chemistry (Bereznitski et al., 2002). Additionally, complexes based on quinazoline derivatives of R-(phenyl)methanamine have been evaluated for their efficiency in transfer hydrogenation reactions, suggesting a potential for application in catalysis and synthetic organic chemistry (Karabuğa et al., 2015).

Electrochromic and Optoelectronic Applications

Rhenium(I) complexes based on dimethylamino substituents have shown very high efficiency in organic light-emitting diodes (OLEDs), indicating their potential use in the development of optoelectronic devices. The incorporation of dimethylamino groups into the ligand structure has been associated with improved electroluminescence efficiency, opening new avenues for the design of materials for OLEDs and other optoelectronic applications (Li et al., 2008).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(R)-(2,4-dimethylphenyl)-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10,15H,16H2,1-2H3/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNSGWLJZIJJDI-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@@H](C2=CC=CC=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(N-Ethyl-2-methylanilino)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2712748.png)

![2,8-Dioxaspiro[4.5]decane-1,4-dione](/img/structure/B2712756.png)

![2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2712760.png)

![2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide](/img/structure/B2712761.png)